3-(1-Naphthylmethyl)morpholine HCl
CAS No.:
Cat. No.: VC13662882
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18ClNO |
|---|---|
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | 3-(naphthalen-1-ylmethyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C15H17NO.ClH/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-17-9-8-16-14;/h1-7,14,16H,8-11H2;1H |
| Standard InChI Key | POECCJAQVXDGOU-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)CC2=CC=CC3=CC=CC=C32.Cl |
| Canonical SMILES | C1COCC(N1)CC2=CC=CC3=CC=CC=C32.Cl |
Introduction
3-(1-Naphthylmethyl)morpholine hydrochloride is a heterocyclic compound that combines a morpholine ring with a naphthylmethyl group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Synthesis Methods
The synthesis of 3-(1-Naphthylmethyl)morpholine hydrochloride typically involves several key steps, starting from derivatives of 1-chloromethyl naphthalene. These synthetic routes are often conducted in laboratory settings.
Biological Activities and Applications
-
Antimicrobial Properties: Research suggests that compounds containing morpholine structures may exhibit activity against microbial resistance mechanisms, potentially enhancing the efficacy of existing antibiotics.
-
Pharmaceutical Applications: The compound's unique structure and properties make it a candidate for various pharmaceutical applications, including potential roles as inhibitors or modulators of specific enzymes or receptors.
Safety and Handling
While specific safety data for 3-(1-Naphthylmethyl)morpholine HCl is limited, compounds in this class generally require careful handling due to potential toxicity and irritation risks. It is advisable to follow standard laboratory safety protocols when handling this compound.
Research Findings and Future Directions
Detailed studies on the specific pathways and mechanisms of action for 3-(1-Naphthylmethyl)morpholine hydrochloride are necessary to fully elucidate its potential therapeutic effects. Further research is required to explore its applications in medicinal chemistry and pharmaceutical development.
Comparison with Similar Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 3-(1-Naphthylmethyl)morpholine HCl | Not specified | Potential antimicrobial and pharmaceutical applications |
| (3S)-3-(methanesulfonylmethyl)morpholine hydrochloride | C6H14ClNO3S | Known for acute toxicity and skin irritation |
| 3-(Methoxymethyl)morpholine hydrochloride | C6H14ClNO2 | Exhibits acute toxicity and skin irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume